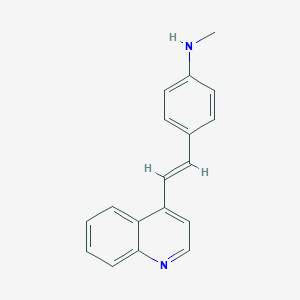

Quinoline, 4-(p-methylaminostyryl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline, 4-(p-methylaminostyryl)- is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.

The exact mass of the compound Quinoline, 4-(p-methylaminostyryl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline, 4-(p-methylaminostyryl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 4-(p-methylaminostyryl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific compound, 4-(p-methylaminostyryl)-, features a methylamino group at the para position relative to the styryl group on the quinoline core. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(p-methylaminostyryl)- have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving quinoline derivatives demonstrated that certain compounds had IC50 values lower than 5 μM against A549 lung cancer cells, indicating potent cytotoxic effects .

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3h | A549 | 1.53 | Apoptosis induction |

| 3k | HT29 | 0.77 | Cell cycle arrest |

Antimicrobial Properties

Quinoline derivatives have also been studied for their antimicrobial activities. The structure of 4-(p-methylaminostyryl)- contributes to its ability to inhibit bacterial growth.

- Example : Quinoline-4-methyl esters were synthesized and tested against human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂), with some exhibiting IC50 values as low as 1.5 μM, indicating competitive inhibition .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development targeting various diseases.

- Research Finding : Quinoline derivatives were designed as competitive inhibitors for hnps-PLA₂, showcasing their potential in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of quinoline derivatives with target proteins at the molecular level. This approach aids in predicting the binding affinity and specificity of these compounds.

Fluorescent Dyes

Quinoline derivatives are utilized in the development of fluorescent dyes due to their photophysical properties. The incorporation of p-methylaminostyryl enhances fluorescence, making these compounds suitable for biological imaging applications.

- Application Example : Fluorescent probes based on quinoline structures have been developed for cellular imaging, allowing researchers to visualize cellular processes in real-time.

Propriétés

Numéro CAS |

36281-13-7 |

|---|---|

Formule moléculaire |

C18H16N2 |

Poids moléculaire |

260.3 g/mol |

Nom IUPAC |

N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |

Clé InChI |

VMPUURGNSACQDO-RMKNXTFCSA-N |

SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

SMILES isomérique |

CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

SMILES canonique |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Key on ui other cas no. |

36281-13-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.